Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

characterization Dorzolamide nanovesicles
particle size zeta potential

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dorzolamide Hydrochloride

CAS No.: 130693-82-2

Cat. No.: S548845

Characterization Data for Dorzolamide Nanovesicles

The tables below summarize the typical characterization data for particle size, polydispersity index (PDI),
zeta potential, and encapsulation efficiency (EE) reported for different types of Dorzolamide-loaded

nanovesicles.

Table 1: Physicochemical Characterization of Dorzolamide Nanovesicles

Zeta
Nanovesicle Particle Size Polydispersity . Encapsulation .
Potential o Citation
Type (nm) Index (PDI) Efficiency (EE%)
(mV)
Cubosomes 1435+ 2.3 0.164 £ 0.014 -26.3+1.7 Dorzolamide: 84.5 [1]
(Dorzolamide & +2.1
Timolol)
Niosomes (Span  ~150 - 800 Information not Information Up to 23.5% [2]
60, passive load) (size specified not specified  (dependent on L/D
tunable) ratio)
Niosomes (Span  Information Information not Information Highest with 50% [2]
60, remote load) not specified  specified not specified  cholesterol

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548845?utm_src=pdf-body
https://www.smolecule.com/products/s548845?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S1773224725001273
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5603850/
https://www.smolecule.com/products/s548845?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Zeta
Nanovesicle Particle Size Polydispersity . Encapsulation o
Potential . Citation
Type (nm) Index (PDI) Efficiency (EE%)
(mV)
Proniosomes 247.9 £0.42 Information not -43.42+0.85 89.51+0.94 [3]
(Terconazole, specified
reference)

Table 2: Key Formulation Variables and Their Impact on Characterization

. . . Impact on Particle L
Variable Impact on Encapsulation Efficiency (EE) . . Citation
Size & Stability

Cholesterol EE increased remarkably with higher Information not [2]
Percentage cholesterol (e.g., up to 50%) specified
Total Lipid EE increased with higher total lipid Information not [2]
Concentration concentration specified
Drug Loading Remote loading (phosphate gradient) Information not [2]
Method showed higher efficacy than passive specified
loading
Surfactant (TPGS) Incorporation led to a decrease in EE Resulted in a retarded [2]

drug release rate

Detailed Experimental Protocols

Here are the detailed methodologies for preparing and characterizing nanovesicles, based on the research

analyzed.

Protocol: Preparation of Niosomes via Thin-Film Hydration

This protocol is adapted from the study on Dorzolamide-loaded niosomes [2].
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e Materials:

[¢]

Nonionic Surfactant: Span 60.
Lipid Components: Cholesterol.
Solvent: Chloroform.
o Aqueous Phase: Phosphate Buffer Saline (PBS), pre-heated to 65°C.
e Method:
o Thin Film Formation: Accurately weigh Span 60 and cholesterol (optimized ratio includes 50%

[¢]

[e]

cholesterol) and dissolve in 5 mL chloroform in a round-bottom flask. Evaporate the solvent
under reduced pressure using a rotary evaporator at 65°C for at least 2 hours to form a thin, dry
lipid film on the inner wall of the flask.

o Hydration & Drug Loading (Passive): Hydrate the dried lipid film with a pre-heated (65°C)
PBS solution containing Dorzolamide. Maintain the mixture at 65°C for 1.5 hours with
continuous rotation.

o Size Reduction: Sonicate the resulting niosomal suspension in a bath sonicator to reduce
vesicle size.

o Annealing & Stabilization: Allow the sonicated suspension to stabilize at room temperature for
1 hour, then refrigerate overnight at 4°C to mature the niosomes.

Protocol: Preparation of Cubosomes via Melt Dispersion

This protocol is adapted from the study on Dorzolamide/Timolol cubosomes [1].

e Materials:
o Lipid: Glycerol monooleate (GMO).
o Stabilizer: Poloxamer 407 (Pluronic F127).
o Aqueous Phase: Deionized distilled water.
e Method:
o Lipid Phase Preparation: Mix GMO and Poloxamer 407 in a beaker.
o Dispersion: Heat the mixture to 60°C until a homogeneous melt is formed. While stirring, add
deionized water dropwise to the molten lipid phase to form a cubosomal dispersion.
o Homogenization: Subject the coarse dispersion to probe sonication for 5 minutes to obtain a
homogenous, nano-sized dispersion.

Protocol: Characterization of Particle Size, PDI, and Zeta
Potential

This is a general protocol applicable to all nanovesicle dispersions [2] [1] [3].
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¢ Instrument: Dynamic Light Scattering (DLS) / Zeta sizer.

e Sample Preparation: Dilute the nanovesicle dispersion appropriately with the same aqueous phase
(e.g., distilled water or buffer) to obtain a faintly turbid solution, ensuring the instrument's intensity
count is within the optimal range.

e Measurement:

o Transfer the diluted sample into a disposable sizing cuvette.

o Measure the particle size and PDI at a fixed temperature (e.g., 25°C). The reported particle size
for cubosomes was 143.5 nm with a PDI of 0.164, indicating a monodisperse population [1].

o For zeta potential, transfer the sample into a dedicated folded capillary cell. The measured zeta
potential for cubosomes was -26.3 mV, which indicates good physical stability [1].

Protocol: Determining Encapsulation Efficiency (EE%)

This protocol is based on the niosomes study [2].

e Separation of Unencapsulated Drug: Place the niosomal suspension in a dialysis bag (Molecular
Weight Cut-Off 12,000 Da). Dialyze against a large volume of PBS (pH 7.4) at 4°C for 1 hour with
constant stirring to remove free, unencapsulated Dorzolamide.

¢ Vesicle Digestion and Analysis:

o Add 2-propanol to the dialyzed niosomal suspension to dissolve the vesicles and release the
encapsulated drug.

o Sonicate the solution for 10 minutes.

o Analyze the drug concentration using UV spectrophotometry at 254 nm.

e Calculation: EE (%) = (Amount of drug encapsulated / Total amount of drug
used) x 100

Experimental Workflow for Characterization

The diagram below outlines the key stages in the preparation and characterization of nanovesicles.
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Nanovesicle Preparation and Characterization Workflow

Method Selection \Method Selection

1. Preparation

inal Dispersion

3. Characterization
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Discussion for Research Application

The characterization data confirms that nanotechnology can successfully address key challenges in ocular
drug delivery. The small particle size (often <200 nm) and suitable surface charge (as indicated by zeta
potential) are critical for enhancing corneal penetration and improving pre-corneal retention, thereby
increasing the bioavailability of Dorzolamide [4] [1]. Furthermore, the high encapsulation efficiency
achieved through optimized formulation variables, such as the remote loading method and cholesterol
content, is essential for ensuring sufficient drug delivery and enabling sustained release, which can

significantly improve patient compliance by reducing dosing frequency [4] [2].

I hope these detailed application notes and protocols are helpful for your research and development work.

Should you require further clarification on any of the methodologies, please feel free to ask.

e Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular
drug delivery in glaucoma management. Link to Springer (2024).

¢ Dorzolamide Loaded Niosomal Vesicles: Comparison of Passive and Remote Loading Methods. PMC
(2017).

¢ Investigating the efficacy of liquid crystal nano cubosomes containing dorzolamide and timolol for
drug delivery to the cornea. ScienceDirect (2025).

e Exploring the potential of antifungal-loaded proniosomes to eradicate fungal keratitis. PMC (2025).
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Size-zeta-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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